(R)-N-((S)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves several steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction.
Sulfinamide Formation: The sulfinamide group is formed by reacting a sulfinyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Catalyst Use: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Phosphine Derivatives: Produced through substitution reactions.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in various catalytic reactions to produce enantiomerically pure compounds.
Synthesis of Pharmaceuticals: Employed in the synthesis of chiral drugs and intermediates.
Biology
Enzyme Inhibition Studies: Utilized in studying the inhibition of enzymes that interact with chiral ligands.
Medicine
Drug Development: Plays a role in the development of new drugs with specific enantiomeric forms.
Industry
Fine Chemicals Production: Used in the production of fine chemicals that require high enantioselectivity.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the reaction products. The molecular targets include transition metal catalysts, and the pathways involve coordination chemistry and asymmetric induction.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide group.
Uniqueness
The uniqueness of ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with transition metals and induce chirality makes it a valuable tool in asymmetric synthesis.
Properties
IUPAC Name |
N-[(1S)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3/t29-,34?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIINIAAJWPMRE-QMUARQKKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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